molecular formula C14H11N3O4S2 B2835204 [(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid CAS No. 327169-27-7

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid

Cat. No.: B2835204
CAS No.: 327169-27-7
M. Wt: 349.38
InChI Key: DIKJBLCQBZUCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid involves several steps. One common method includes the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect cellular processes and pathways, making the compound useful in biological studies and drug development .

Comparison with Similar Compounds

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-14(19)12(9-5-2-1-3-6-9)17-23(20,21)11-8-4-7-10-13(11)16-22-15-10/h1-8,12,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJBLCQBZUCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331128
Record name 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327169-27-7
Record name 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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